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Compound of Interest

Compound Name: 5-Butylbarbituric acid

Cat. No.: B154706

Abstract

5-Butylbarbituric acid is an organic compound and a derivative of barbituric acid,
characterized by the molecular formula CsH12N20s. While not pharmacologically active itself, it
serves as a crucial synthetic intermediate and a research chemical for developing more
complex molecules and novel barbiturate derivatives. This technical guide provides a
comprehensive overview of its chemical identity, physicochemical properties, synthesis, and
analytical characterization. Furthermore, it explores the broader biological context of the
barbiturate class, including their mechanism of action as central nervous system depressants
and their role in modulating the GABAa receptor. This document is intended for researchers,
scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

5-Butylbarbituric acid is systematically known as 5-butyl-1,3-diazinane-2,4,6-trione. Its core
structure is the pyrimidine-2,4,6-trione scaffold, which is a subject of investigation for
developing new therapeutic agents. Key identifiers and properties are summarized in the tables
below.

Table 1: Identifiers for 5-Butylbarbituric Acid
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Identifier Value Reference
5-butyl-1,3-diazinane-2,4,6-

IUPAC Name .
trione

CAS Number 1953-33-9

Molecular Formula CsH12N203
HTKIZIQFMHVTRJ-

InChlKey

UHFFFAOYSA-N

| Synonyms | 5-butyl barbituric acid, NSC 32314 | |

Table 2: Physicochemical Properties of 5-Butylbarbituric Acid

Property Value Reference
Molecular Weight 184.19 g/mol

Appearance White, crystalline powder

Melting Point 204 - 208 °C

Calculated LogP 1.78

Topological Polar Surface Area  75.3 A2

| Purity (Typical) | >95% (Research Grade) | |

Synthesis and Analytical Characterization

The synthesis and subsequent purification and analysis are critical steps in the utilization of 5-

butylbarbituric acid for research and development.

Synthesis Protocol: Condensation Reaction

The classical and most common method for synthesizing 5-substituted barbituric acids is

through the condensation of a substituted malonic ester with urea in the presence of a strong

base.
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Experimental Protocol: Synthesis of 5-Butylbarbituric Acid

» Objective: To synthesize 5-Butylbarbituric acid via condensation of diethyl n-butylmalonate
and urea.

o Materials:

o Diethyl n-butylmalonate

o Urea

[e]

Sodium ethoxide (base)

o

Absolute ethanol (solvent)

[¢]

Hydrochloric acid (for acidification)

Distilled water

[e]

o Methodology:

o A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask
equipped with a reflux condenser and a stirring mechanism.

o Diethyl n-butylmalonate is added dropwise to the stirred solution.

o Urea, dissolved in a minimum amount of warm absolute ethanol, is then added to the
reaction mixture.

o The mixture is heated to reflux and maintained at this temperature for several hours with
continuous stirring to facilitate the condensation reaction.

o After the reaction is complete, the solvent (ethanol) is removed under reduced pressure.

o The remaining residue is dissolved in water and filtered to remove any insoluble
impurities.
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o The aqueous solution is then cooled in an ice bath and acidified with hydrochloric acid
until the product precipitates out of the solution.

o The crude 5-Butylbarbituric acid is collected by vacuum filtration and washed with cold
water.

o Purification: The crude product is purified by recrystallization from a suitable solvent, such
as hot water or ethanol, to yield a pure crystalline solid.

o The purity of the final product is confirmed by its sharp melting point and analytical
techniques.
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Caption: Classical synthetic workflow for 5-Butylbarbituric acid.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is essential. A combination of
spectroscopic and chromatographic methods is typically employed.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
presence and connectivity of the butyl group and the integrity of the barbituric acid
backbone.
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the
molecular weight and elemental composition (CsH12N20s). The mass spectrum will show a
molecular ion peak and characteristic fragmentation patterns that serve as a molecular
fingerprint.

« Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
The spectrum of 5-Butylbarbituric acid exhibits characteristic strong absorption bands for
the carbonyl (C=0) groups in the 1700-1750 cm~1 region and N-H stretching bands around
3200 cm~1.

e High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for
assessing the purity of the final product, which is typically expected to be >95% for research
applications. A common method involves a C18 column with a mobile phase consisting of an
acetonitrile and water mixture.

Table 3: Key Analytical Data for 5-Butylbarbituric Acid

Analytical Technique Observed Feature Reference

Confirms molecular
HRMS
formula CsH12N203

C=0 stretching: ~1745 cm~1N-

IR Spectrosco
P Py H stretching: ~3200 cm™1

| Predicted MS Adducts (m/z) | [M+H]*: 185.09208[M+Na]*: 207.07402[M-H]~: 183.07752 | |

Biological Activity and Mechanism of Action

While 5-Butylbarbituric acid is primarily a synthetic intermediate, its core structure is
representative of the barbiturate class of drugs, which are known central nervous system
(CNS) depressants.

Pharmacological Context

Barbiturates produce a wide range of effects, from mild sedation to general anesthesia. Their
use as sedative-hypnotics has largely been superseded by benzodiazepines due to a lower
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therapeutic index and higher risk of overdose. However, they remain in use for specific
indications such as epilepsy (e.g., phenobarbital) and anesthesia (e.g., thiopental). Structural
analogues of 5-Butylbarbituric acid, such as 5-phenyl-5-butyl barbituric acid, have shown
marked anticonvulsant activity. Furthermore, the pyrimidine-2,4,6-trione scaffold is being
investigated for potential neuroprotective effects.

Mechanism of Action at the GABAa Receptor

The primary mechanism of action for barbiturates involves their interaction with the GABAa
receptor, the principal inhibitory neurotransmitter receptor in the brain.

Barbiturates act as positive allosteric modulators of the GABAa receptor. They bind to a site on
the receptor that is distinct from the binding sites for both GABA and benzodiazepines. This
binding potentiates the effect of GABA by increasing the duration of the chloride ion channel
opening. The resulting influx of chloride ions into the neuron leads to hyperpolarization of the
cell membrane, making it more difficult for the neuron to fire an action potential and thus
causing CNS depression. At higher concentrations, barbiturates can also directly activate the
GABA= receptor, contributing to their higher toxicity in overdose compared to benzodiazepines.
Additionally, some barbiturates may also block excitatory AMPA receptors, further contributing
to their overall CNS depressant effects.
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Caption: Mechanism of barbiturate action at the GABAa receptor.

Applications in Research and Drug Development

5-Butylbarbituric acid is a valuable tool for researchers. Its primary applications include:
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e Synthetic Building Block: It serves as a precursor for the synthesis of more complex, often
pharmacologically active, barbiturate derivatives. The butyl group at the C5 position can be a
starting point for further chemical modifications.

» Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related
compounds, researchers can investigate how modifications to the butyl group or other parts
of the molecule affect biological activity. This is crucial for optimizing lead compounds in drug
discovery, particularly for anticonvulsant and neuroprotective agents.

o Research Probe: The compound and its derivatives can be used to study the pharmacology
of the GABAa receptor and to explore potential therapeutic applications related to CNS
disorders and oxidative stress.

Safety and Handling

As a laboratory chemical, 5-Butylbarbituric acid should be handled with appropriate care.
According to aggregated GHS information, it may be harmful if swallowed and may cause skin
and serious eye irritation.

e Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab
coat.

» Handling: Use in a well-ventilated area. Avoid generating dust.
o Storage: Store in a tightly sealed container in a dry, cool place.

This information is for research purposes only and is not intended for human or veterinary use.
 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Butylbarbituric Acid].

BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154706#5-butylbarbituric-acid-molecular-formulal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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